(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride
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Overview
Description
®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral compound that features a naphthalene ring attached to an amino acid backbone
Mechanism of Action
Target of Action
Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .
Biochemical Pathways
Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the condensation of 2-naphthol with glycine, followed by subsequent steps to introduce the amino group and form the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Similar structure but with a different position of the naphthalene ring.
Naphthalene derivatives: A broad class of compounds with varying biological and chemical properties
Uniqueness
®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is unique due to its specific stereochemistry and the position of the naphthalene ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, a chiral compound with a naphthalene ring structure, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₁₂H₁₂ClNO₂
- Molecular Weight : Approximately 237.68 g/mol
- Physical State : White to off-white crystalline solid
- Solubility : Soluble in water
- Density : 1.294 g/cm³
- Boiling Point : 398ºC at 760 mmHg
Research indicates that this compound may interact with several key biochemical pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway :
- This pathway is crucial for cell growth, differentiation, and survival. The compound's interaction with MAPK signaling suggests potential neuroprotective effects and roles in various cellular processes.
-
Neurotransmitter Systems :
- The compound acts as a ligand influencing neurotransmitter release and uptake, which may have implications for treating neurological disorders.
-
Receptor Modulation :
- Studies suggest it may modulate receptor activity within the central nervous system, indicating potential therapeutic uses in neuropharmacology.
Neuroprotective Effects
Research has highlighted the potential neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by various stressors, suggesting its utility in neurodegenerative diseases.
Antioxidant Activity
The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage that leads to various diseases .
Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its effectiveness was assessed through various assays measuring inhibition of albumin denaturation and membrane stabilization .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₂H₁₂ClNO₂ | Chiral compound with specific stereochemistry |
D-Naphthylglycine | C₁₂H₁₁NO₂ | Lacks hydrochloride salt form; different solubility |
(S)-2-Amino-2-(naphthalen-1-yl)acetic acid | C₁₂H₁₁NO₂ | Enantiomeric form with potential differences in activity |
The structural variations among these compounds significantly influence their biological activities and pharmacological profiles.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
-
Neuroprotection Study :
- A study demonstrated that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
- Antioxidant Assays :
- Anti-inflammatory Research :
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXXGCAWFXWAO-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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